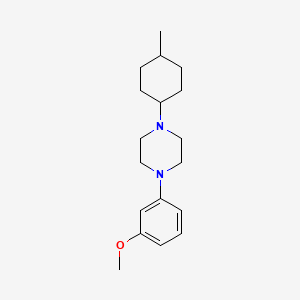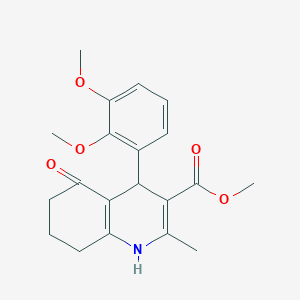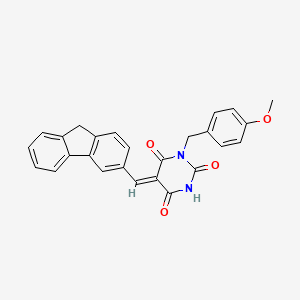
N'-(3-cyclohexen-1-ylcarbonyl)-4-methoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyclohexen-1-ylcarbonyl)-4-methoxybenzohydrazide, commonly known as CMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMH is a hydrazide derivative that has been synthesized through a multistep process, and its unique chemical structure has led to the exploration of its potential as a therapeutic agent.
作用机制
The mechanism of action of CMH varies depending on its application. In anticancer research, CMH has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's disease research, CMH has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. The exact mechanism of action of CMH in materials science is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMH vary depending on its application. In anticancer research, CMH has been shown to induce apoptosis in cancer cells, leading to cell death. In Alzheimer's disease research, CMH has been shown to increase acetylcholine levels in the brain, leading to improved cognitive function. The effects of CMH in materials science are still under investigation.
实验室实验的优点和局限性
One advantage of using CMH in lab experiments is its high purity and yield, making it suitable for various applications. However, one limitation of using CMH is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on CMH. In medicinal chemistry, further studies are needed to optimize the structure of CMH for its anticancer properties. In Alzheimer's disease research, further studies are needed to investigate the potential of CMH as a therapeutic agent. In materials science, further studies are needed to explore the unique properties of materials synthesized using CMH as a building block. Overall, CMH has significant potential for various applications, and further research is needed to fully explore its capabilities.
合成方法
The synthesis of CMH involves a multistep process that begins with the reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride. This intermediate is then reacted with cyclohexene to produce 4-methoxybenzoylcyclohexene. The final step involves the reaction of this intermediate with hydrazine hydrate to produce CMH. The synthesis of CMH has been optimized to produce high yields and purity, making it suitable for various research applications.
科学研究应用
CMH has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CMH has been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In biochemistry, CMH has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In materials science, CMH has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
N'-(cyclohex-3-ene-1-carbonyl)-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-9-7-12(8-10-13)15(19)17-16-14(18)11-5-3-2-4-6-11/h2-3,7-11H,4-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDYAHSHDZRATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2-chloro-4-fluorobenzoyl)-N-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5083837.png)
![N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide](/img/structure/B5083843.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5083858.png)


![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5083872.png)

![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5083889.png)

![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)
![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)

